1-Ethoxy-1-butyne

Description

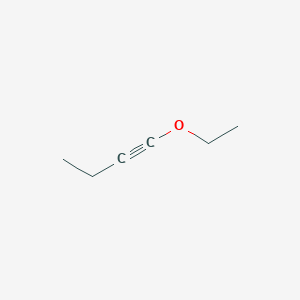

1-Ethoxy-1-butyne (C₆H₁₀O, molecular weight 98.14 g/mol) is an alkynyl ether characterized by a terminal triple bond and an ethoxy group. It is synthesized via a multi-step reaction starting from chloroacetaldehyde diethyl acetal and ammonia, followed by alkylation with ethyl bromide, yielding 62–66% under optimized conditions . Key spectral data include IR peaks at 1245, 1230, 1015, and 855 cm⁻¹ and ¹H NMR signals at δ 1.23 (t, 6H), 2.13 (q, 2H), and 3.99 (q, 2H) . Its reactivity in thermolysis studies produces ketenes and olefins, making it valuable in synthesizing 3-keto esters and disubstituted maleic anhydrides .

Properties

CAS No. |

14272-91-4 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

1-ethoxybut-1-yne |

InChI |

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3-4H2,1-2H3 |

InChI Key |

NUXCHNORRRTFCY-UHFFFAOYSA-N |

SMILES |

CCC#COCC |

Canonical SMILES |

CCC#COCC |

Synonyms |

1-Ethoxy-1-butyne |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethoxy-1-butene (C₆H₁₂O)

- Molecular Structure : Features a double bond (alkene) instead of a triple bond.

- Reactivity: As an enol ether, it likely undergoes acid-catalyzed hydrolysis or cycloadditions, differing from the alkyne’s propensity for ketene formation.

1-Methoxy-1-butene (C₅H₁₀O)

- Molecular Structure : Methoxy group replaces ethoxy; cis/trans isomers exist (e.g., (E)-1-Methoxy-1-butene, CAS 10034-13-6) .

- Physical Properties : Molecular weight 86.13 g/mol; lower boiling point expected due to reduced chain length and polarity.

- Applications: Used in organic synthesis as a dienophile or electrophile, contrasting with 1-Ethoxy-1-butyne’s role in ketene generation.

1-Butyne, 1-methoxy- (C₅H₈O)

- Molecular Structure : Shorter alkyne chain (C₅ vs. C₆) with methoxy substitution.

- Physical Properties : Molecular weight 84.12 g/mol; boiling point and stability likely lower than this compound .

- Synthesis : Prepared via dehydrohalogenation or alkynylation, similar to this compound but with methyl reagents.

1-Ethoxy-1-propyne (C₅H₈O)

- Molecular Structure : Shorter alkyne (C₃ chain) with ethoxy group.

- Reactivity : Shares thermolytic behavior with this compound, producing smaller ketenes .

- Yield Optimization : Requires ammonia predried over calcium hydride for improved synthesis efficiency .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: this compound’s synthesis requires a twofold excess of ethyl bromide to suppress elimination side reactions, a challenge less pronounced in methoxy analogues .

- Thermal Behavior : Semiempirical studies (AM1, MNDO) confirm that ethoxy-substituted alkynes like this compound decompose into ketenes, whereas alkenes (e.g., 1-Ethoxy-1-butene) follow different pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.